molecular formula C11H9N3O B545687 Oxidative stress inhibitor TR

Oxidative stress inhibitor TR

Cat. No.: B545687
M. Wt: 199.21 g/mol
InChI Key: PTURKWMTXBWRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This Oxidative Stress Inhibitor TR is a high-purity chemical reagent designed for investigative use in redox biology and oxidative stress research. It functions by selectively targeting the Thioredoxin Reductase (TR) system, a central pillar in maintaining cellular redox homeostasis . The thioredoxin system, comprising TR, thioredoxin (Trx), and NADPH, is crucial for regulating the cellular reduction-oxidation (redox) balance and for controlling hydrogen peroxide levels within cells . By inhibiting the activity of TR, this compound disrupts the reduction of oxidized thioredoxin, leading to an accumulation of oxidized cellular factors and an alteration in the redox state . This disruption is a valuable tool for studying signaling pathways and phenotypic responses governed by the redox hierarchy, where TR sits at the top of a "redox pyramid" . A key application of this inhibitor is in cancer research, as many tumor types upregulate TR and the thioredoxin system to support their proliferation and survive under oxidative stress . Using this compound, researchers can probe mechanisms of cancer cell death, as TR inhibition can lead to increased reactive oxygen species (ROS), a decrease in the GSH/GSSG ratio, and the induction of apoptotic pathways . It is also instrumental in dissecting the role of oxidative stress in other pathological contexts, such as cardiovascular diseases and neurodegenerative disorders . This product is formulated for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-Methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazin-5-imine

InChI

InChI=1S/C11H9N3O/c1-7-6-10-14(13-7)9-5-3-2-4-8(9)11(12)15-10/h2-6,12H,1H3

InChI Key

PTURKWMTXBWRGY-UHFFFAOYSA-N

SMILES

N=C1C2=CC=CC=C2N3C(O1)=CC(C)=N3

Canonical SMILES

CC1=NN2C3=CC=CC=C3C(=N)OC2=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TR

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxidative stress inhibitor TR typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in these reactions include reducing agents, oxidizing agents, and catalysts that facilitate the formation of desired bonds .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Core Redox Reactions Catalyzed by TR

TR facilitates electron transfer from NADPH to oxidized thioredoxin (Trx-S₂), enabling Trx to reduce disulfide bonds in target proteins. Key reactions include:

Thioredoxin Reduction

Trx S2+NADPH+H+TRTrx SH 2+NADP+\text{Trx S}_2+\text{NADPH}+\text{H}^+\xrightarrow{\text{TR}}\text{Trx SH }_2+\text{NADP}^+
This reaction regenerates reduced Trx, which subsequently reduces oxidized cysteine residues in client proteins (e.g., peroxiredoxins, ribonucleotide reductase) .

Detoxification of Hydrogen Peroxide (H₂O₂)

Reduced Trx directly participates in neutralizing H₂O₂ via peroxiredoxins:
H2O2+Trx SH 2Peroxiredoxin2H2O+Trx S2\text{H}_2\text{O}_2+\text{Trx SH }_2\xrightarrow{\text{Peroxiredoxin}}2\text{H}_2\text{O}+\text{Trx S}_2
TR then recycles Trx-S₂ back to Trx-(SH)₂, sustaining antioxidant capacity .

TR Inhibition and Oxidative Stress Amplification

Pharmacological inhibition of TR (e.g., using 1-methyl-1-propyl-2-imidazolyl disulfide, IV-2) disrupts redox homeostasis:

  • Mechanism : IV-2 binds to the selenocysteine residue in TR’s active site, blocking electron transfer to Trx .

  • Consequences :

    • Accumulation of oxidized substrates (e.g., NF-κB, AP-1) unable to activate prosurvival pathways .

    • Enhanced cytotoxicity under oxidative stress (e.g., H₂O₂ or ionizing radiation exposure) due to unresolved protein oxidation .

TR in Redox Signaling Pathways

TR modulates oxidative stress-responsive transcription factors:

PathwayTR Activity ImpactOutcomeReference
NF-κB TR inhibition reduces NF-κB DNA bindingSuppressed inflammatory responses
AP-1 TR-deficient cells fail to activate AP-1Impaired cell proliferation
p38 MAPK Oxidative stress activates p38 MAPK via TR inhibitionCell cycle arrest (G₁ phase)

Cardiovascular Protection

TR maintains endothelial function by mitigating LDL oxidation, a key driver of atherosclerosis . Loss of TR activity correlates with increased peroxynitrite (ONOO⁻) formation, contributing to vascular dysfunction .

Key Research Findings

  • TR Mutants : Cells expressing catalytically inactive TR (Cys-Ser mutant) show 70% lower NF-κB activation under oxidative stress compared to wild-type TR .

  • Antioxidant Synergy : Combined TR and glutathione reductase inhibition amplifies oxidative damage, underscoring TR’s non-redundant role in redox buffering .

Scientific Research Applications

Oxidative stress inhibitor TR has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxidative stress inhibitor TR involves its interaction with key molecules and pathways involved in redox regulation. The compound acts by:

Comparison with Similar Compounds

Spiro-Containing Derivatives (e.g., Compound 1)

  • Target : T. brucei TR (TbTR).
  • Mechanism : Competes with TS2 for binding to the hydrophobic pocket near the catalytic histidine (His461') and interacts with residues Trp21, Val53, and Tyr110 .
  • Selectivity: No activity against human GR (hGR), ensuring minimal off-target effects .
  • Efficacy: Inhibits T.

Aminopropanone Derivatives

  • Target : L. infantum TR (LiTR).
  • Mechanism : Binds to the NADPH-binding site, as shown by molecular docking studies using the TR-inhibitor co-crystal structure (PDB: 6ER5) .
  • Selectivity : High specificity for LiTR over hGR, with a selectivity index >100 .
  • Efficacy : Reduces parasite viability by 80% at 10 µM in L. infantum cultures .

Glutathione Reductase (GR) Inhibitors

  • Target : Human GR (hGR).
  • Mechanism : Inhibits NADPH-dependent reduction of glutathione disulfide (GSSG).
  • Limitations : Broad-spectrum activity risks disrupting human redox balance, leading to toxicity. For example, carmustine (a GR inhibitor) causes myelosuppression in clinical use .

Pharmacological Profiles

Compound Class Target IC50 (µM) Selectivity (vs. hGR) Mechanism Stage of Development References
Spiro-containing derivatives T. brucei TR 2.1 No activity TS2 competition Preclinical (in vitro)
Aminopropanone derivatives L. infantum TR 10.0 >100-fold NADPH-binding site inhibition Preclinical (docking)
Carmustine hGR 5.0 Non-selective Irreversible alkylation Approved (chemotherapy) N/A

Key Research Findings

  • Spiro Derivatives : X-ray crystallography confirmed the binding pose of compound 1 in TbTR, revealing critical interactions with hydrophobic residues. This structural insight supports rational drug design for improved potency .
  • Aminopropanone Derivatives: Docking simulations demonstrated that substituents on the aminopropanone core enhance binding affinity to LiTR’s NADPH pocket, explaining their high selectivity .
  • Species-Specificity : Mutagenesis studies showed that replacing TbTR’s Met113 with hGR’s serine residue abolishes compound 1 binding, underscoring the importance of parasite-specific residues .

Q & A

Q. What experimental design considerations are critical for evaluating TR’s efficacy in inhibiting oxidative stress in vitro?

  • Methodological Answer : In vitro studies should include controls for baseline oxidative stress levels (e.g., untreated cells) and positive controls (e.g., cells treated with a known oxidative stress inducer like H₂O₂). Key parameters include cell viability assays (MTT/XTT), ROS detection via fluorescent probes (e.g., DCFH-DA), and quantification of antioxidant enzymes (e.g., SOD, catalase) using ELISA or spectrophotometry. Ensure dose-response curves for TR are established, with at least three biological replicates to account for variability .
  • Example : Figure 1 in illustrates a robust experimental design integrating oxidative stress indicators (ROS, lipid peroxidation) and stress response systems (e.g., Nrf2 pathway activation).

Q. Which biomarkers are most reliable for assessing TR’s inhibition of oxidative stress, and how are they validated?

  • Methodological Answer : Commonly validated biomarkers include:
  • Direct ROS measurement : Using fluorescent probes (e.g., DHE for superoxide) or electron spin resonance (ESR).
  • Lipid peroxidation : Malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay.
  • Antioxidant status : GSH/GSSG ratio measured via HPLC or enzymatic recycling assays.
    Validation requires correlation with functional outcomes (e.g., reduced DNA damage via comet assay) and consistency across multiple assays .

    • Example : Table 10 in lists oxidative stress parameters (e.g., SOD activity, MDA levels) quantified in rodent models, providing a template for validation.

Advanced Research Questions

Q. How can contradictory data from different oxidative stress assays (e.g., ROS detection vs. protein carbonylation) be resolved when evaluating TR?

  • Methodological Answer : Contradictions often arise from assay specificity or temporal dynamics. For example, ROS probes may detect transient bursts, while protein carbonylation reflects cumulative damage. Resolve discrepancies by:
  • Time-course experiments : Track biomarkers at multiple time points.
  • Multi-assay integration : Combine ROS detection with transcriptomic analysis (e.g., Nrf2 target genes) to confirm mechanistic consistency.
  • Statistical reconciliation : Use multivariate analysis to identify confounding variables (e.g., cell cycle phase affecting ROS levels) .
    • Example : ’s Figure 1 demonstrates cross-validation of ROS data with mitochondrial membrane potential assays to resolve false positives.

Q. What advanced statistical models are suitable for analyzing TR’s dose-response effects in multi-organ studies?

  • Methodological Answer : Employ mixed-effects models to account for inter-organ variability (e.g., liver vs. brain oxidative stress parameters). Bayesian hierarchical models can integrate prior data (e.g., in vitro IC₅₀ values) to refine in vivo dose predictions. For non-linear responses, use sigmoidal curve fitting (e.g., Hill equation) with bootstrapping to estimate confidence intervals .
  • Example : Table 2 in applies ANOVA with post-hoc Tukey tests to compare oxidative stress markers across brain regions in mice, highlighting organ-specific TR effects.

Q. How can multi-omics approaches (proteomics, metabolomics) enhance mechanistic understanding of TR’s inhibitory pathways?

  • Methodological Answer :
  • Proteomics : Use LC-MS/MS to identify TR-induced changes in antioxidant proteins (e.g., GST, HO-1).
  • Metabolomics : Profile redox-active metabolites (e.g., NADPH, ascorbate) via targeted mass spectrometry.
    Integrate datasets using pathway enrichment tools (e.g., KEGG, Reactome) to map TR’s impact on Nrf2/ARE or NF-κB pathways .
    • Example : ’s guide recommends combining GSH:GSSG ratios with transcriptomic data to validate Nrf2 activation.

Data Contradiction and Validation

Q. What strategies mitigate false positives/negatives when measuring TR’s inhibition of oxidative stress in complex biological systems?

  • Methodological Answer :
  • Orthogonal validation : Confirm ROS reduction via both fluorescent probes (e.g., DCFH-DA) and ESR.
  • Inhibitor studies : Use pharmacological inhibitors (e.g., ML385 for Nrf2) to test dependency on specific pathways.
  • Negative controls : Include ROS scavengers (e.g., NAC) to distinguish TR-specific effects from general antioxidant activity .
    • Example : ’s lab report guidelines emphasize controlling for environmental variables (e.g., hypoxia) that may skew ROS measurements.

Tables for Reference

Parameter Assay Method Key Considerations Reference
ROS LevelsDCFH-DA fluorescenceSusceptible to auto-oxidation; use fresh probes
Lipid PeroxidationTBARS assayInterference from hemolysis; normalize to protein content
GSH/GSSG RatioEnzymatic recycling assaySample stabilization (e.g., N-ethylmaleimide) is critical

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxidative stress inhibitor TR
Reactant of Route 2
Oxidative stress inhibitor TR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.